phosphane} CAS No. 922551-31-3](/img/structure/B14201527.png)
(Ethane-1,2-diyl)bis{[(2-iodophenyl)methyl](phenyl)phosphane}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} is a complex organophosphorus compound It features a central ethane-1,2-diyl backbone with two phosphane groups, each bonded to a 2-iodophenylmethyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} typically involves the reaction of ethane-1,2-diyl bisphosphane with 2-iodobenzyl chloride and phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} undergoes various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Compounds with substituted functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of (Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} involves its interaction with molecular targets such as enzymes and receptors. The phosphane groups can coordinate with metal ions, influencing catalytic processes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications like toys and medical devices.
Uniqueness
(Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Unlike the similar compounds mentioned, which are primarily used as plasticizers, this compound’s organophosphorus nature and iodine substituents make it valuable in specialized chemical and biological research.
Propriétés
Numéro CAS |
922551-31-3 |
|---|---|
Formule moléculaire |
C28H26I2P2 |
Poids moléculaire |
678.3 g/mol |
Nom IUPAC |
(2-iodophenyl)methyl-[2-[(2-iodophenyl)methyl-phenylphosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C28H26I2P2/c29-27-17-9-7-11-23(27)21-31(25-13-3-1-4-14-25)19-20-32(26-15-5-2-6-16-26)22-24-12-8-10-18-28(24)30/h1-18H,19-22H2 |
Clé InChI |
GDONMHUKCBLFBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCP(CC2=CC=CC=C2I)C3=CC=CC=C3)CC4=CC=CC=C4I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
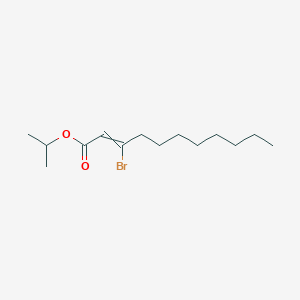

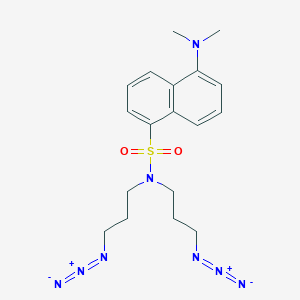
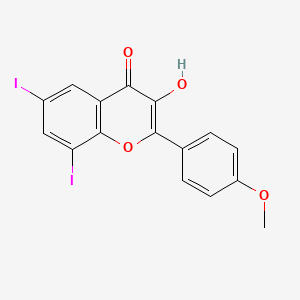
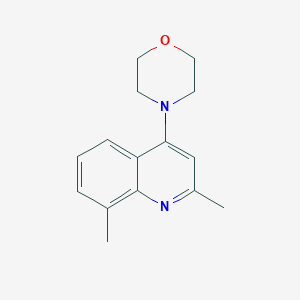

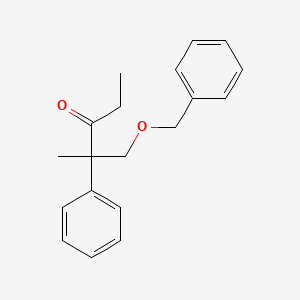


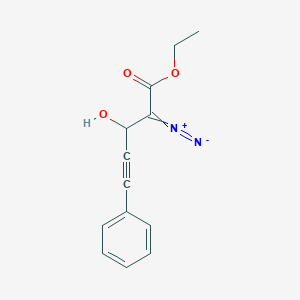
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)
